molecular formula C22H21N5O2 B2612410 1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide CAS No. 1112392-76-3

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide

Cat. No.: B2612410
CAS No.: 1112392-76-3
M. Wt: 387.443
InChI Key: BMSCPJPLGAPNCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(1benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide” is a derivative of benzofuran [3,2-D]pyrimidine . It belongs to the class of organic compounds known as 4-benzylpiperidines .


Synthesis Analysis

The synthesis of benzofuran [3,2-D]pyrimidine derivatives involves an efficient annulation reaction of aurone-derived α,β-unsaturated imines and activated terminal alkynes mediated by triethylamine . This reaction enables the facile synthesis of 1,4-dihydrobenzofuro [3,2-b]pyridines in high yields .


Molecular Structure Analysis

The molecular structure of this compound is based on the benzofuran [3,2-D]pyrimidine core, which is a key structural motif in many biologically active compounds .


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its role as a PARP-1 inhibitor . The compound has been shown to inhibit the repair of DNA single-strand breakage and aggravate DNA double-strand breakage by inhibiting PARP-1 activity .

Scientific Research Applications

Synthesis of Novel Compounds

Research has focused on synthesizing novel heterocyclic compounds derived from similar structures, demonstrating their potential as anti-inflammatory, analgesic, and anticancer agents. For instance, novel compounds with structural similarities have been synthesized, showing inhibitory activity on cyclooxygenase enzymes and significant analgesic and anti-inflammatory activities (A. Abu‐Hashem et al., 2020). Such research indicates the potential for developing new therapeutic agents based on these structures.

Metabolism and Pharmacokinetics

Studies on compounds structurally related to "1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide" have also explored their metabolism and pharmacokinetics. For example, the metabolism of flumatinib, a tyrosine kinase inhibitor with a similar structure, has been studied in chronic myelogenous leukemia patients, identifying its main metabolites and metabolic pathways (Aishen Gong et al., 2010). Such research is crucial for understanding the drug's behavior in the human body and optimizing its therapeutic efficacy.

Chemical and Biological Properties

Research into the chemical and biological properties of related compounds includes studies on their anti-angiogenic and DNA cleavage activities. For example, novel derivatives have been synthesized and evaluated for their ability to inhibit in vivo angiogenesis and their DNA cleavage activities, showing significant potential as anticancer agents (Vinaya Kambappa et al., 2017). This demonstrates the broad applicability of such structures in developing new treatments for cancer.

Mechanism of Action

The compound acts as a potent inhibitor of PARP-1, a protein that plays a crucial role in processes such as DNA damage repair, gene transcription, and cell apoptosis in cancer cells . By inhibiting PARP-1 activity, the compound can promote the apoptosis of cancer cells through the mitochondrial apoptosis pathway .

Properties

IUPAC Name

1-([1]benzofuro[3,2-d]pyrimidin-4-yl)-N-(pyridin-3-ylmethyl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N5O2/c28-22(24-13-15-4-3-9-23-12-15)16-7-10-27(11-8-16)21-20-19(25-14-26-21)17-5-1-2-6-18(17)29-20/h1-6,9,12,14,16H,7-8,10-11,13H2,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMSCPJPLGAPNCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)NCC2=CN=CC=C2)C3=NC=NC4=C3OC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.